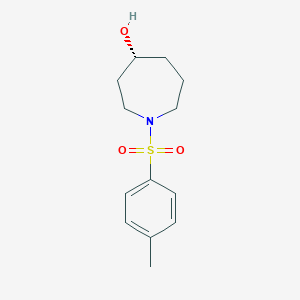
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of the 4-methylbenzene-1-sulfonyl group and the hydroxyl group at the 4-position of the azepane ring makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride.
Hydroxylation at the 4-Position: This can be done using oxidation reactions or other suitable methods to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated azepanes.
Substitution: Formation of substituted azepanes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for potential therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the production of specialty chemicals.
- Studied for its potential use in material science.
Mecanismo De Acción
The mechanism of action of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sulfonyl and hydroxyl groups can play a significant role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-1-(4-Methylbenzene-1-sulfonyl)piperidine-4-ol: A six-membered ring analog.
(4R)-1-(4-Methylbenzene-1-sulfonyl)morpholine-4-ol: A morpholine analog with an oxygen atom in the ring.
Uniqueness
- The seven-membered azepane ring provides different steric and electronic properties compared to six-membered rings.
- The specific positioning of the sulfonyl and hydroxyl groups can influence its reactivity and interactions.
Propiedades
Número CAS |
189013-40-9 |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
(4R)-1-(4-methylphenyl)sulfonylazepan-4-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-9-2-3-12(15)8-10-14/h4-7,12,15H,2-3,8-10H2,1H3/t12-/m1/s1 |
Clave InChI |
GZKHMUUHCOVZQS-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](CC2)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


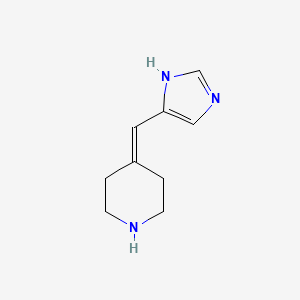
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
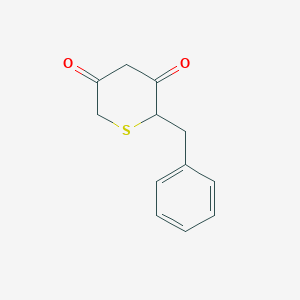
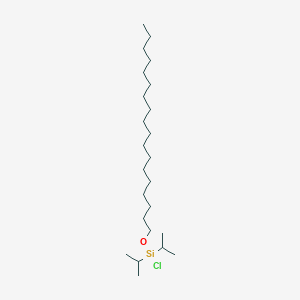
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

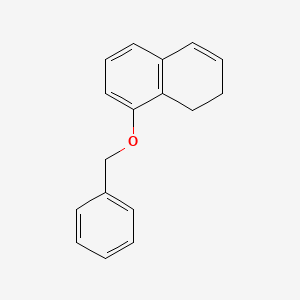
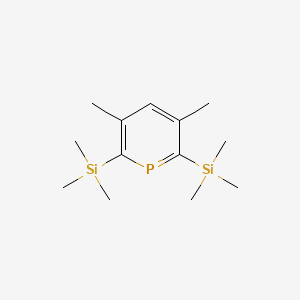
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
